N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(methylsulfanyl)benzamide is a useful research compound. Its molecular formula is C18H13N3OS3 and its molecular weight is 383.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide and its derivatives have been studied for their potential in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). In a study by Lynch et al. (2006), compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were synthesized and evaluated for anti-inflammatory activity. Two of these compounds showed significant anti-inflammatory effects, indicating the potential of such structures in NSAID development (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Role in Supramolecular Gelators
A study by Yadav and Ballabh (2020) focused on the role of methyl functionality in N-(thiazol-2-yl)benzamide derivatives, including N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide, as supramolecular gelators. The research highlighted the influence of non-covalent interactions in the gelation behavior of these compounds, particularly in ethanol/water and methanol/water mixtures, demonstrating their potential in material science and nanotechnology applications (Yadav & Ballabh, 2020).
Synthesis and Structural Analysis
Saeed and Rafique (2013) conducted a study on the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which relates to the chemical structure of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide. This study provides insights into the synthesis and structural characterization of similar benzamide derivatives, contributing to the understanding of their chemical properties and potential applications in various fields (Saeed & Rafique, 2013).
Anticancer Activity
Research by Ravinaik et al. (2021) on related N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed significant anticancer activity against various cancer cell lines. This suggests that compounds structurally related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide may have potential applications in cancer research and treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory .
Mode of Action
For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile for synthesized compounds related to this one .
Result of Action
Some benzothiazole derivatives have shown bactericidal activity against staphylococcus aureus, indicating potential antimicrobial effects .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS3/c1-23-12-8-6-11(7-9-12)16(22)21-18-20-14(10-24-18)17-19-13-4-2-3-5-15(13)25-17/h2-10H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCMTNSOXMZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.